![molecular formula C13H17N3O4S B4849164 N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide](/img/structure/B4849164.png)
N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Overview
Description
N-(3-methylbutyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinoxaline family and has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Antifungal Activity
The compound N-(3-methylbutyl)-benzisoselenazol-3(2H)-one, which is similar to AKOS000445305, has shown promising antifungal activity. It was found to inhibit fungal growth by 50% at a concentration of 18.2 µM . This compound was tested in a mouse model of vulvovaginal candidiasis and significantly reduced the vaginal fungal burden, histopathological changes in vagina tissue, and expression of myeloperoxidase .
Anticancer Activity
N-(3-methylbutyl)-1,2-benzisoselenazol-3(2H)-one, another analogue of AKOS000445305, has been studied for its anticancer activity, particularly against prostate cancer cells . The exact mechanism of its anticancer activity is still under investigation, but it shows potential as an effective antitumor agent .
Polymerization Process
A compound similar to AKOS000445305, butyl acrylate, has been used in the copolymerization process with methyl methacrylate in a bubble column reactor . This process contributes to proper mixing of the monomers and ensures an inert atmosphere throughout the entire reaction .
Corrosion Protection
The copolymer produced from the polymerization process mentioned above has been used for corrosion protection . The copolymer was applied as a coating on steel, providing a barrier effect to ionic species, oxygen, and water transport, which diminishes the corrosion rate .
properties
IUPAC Name |
N-(3-methylbutyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-8(2)5-6-14-21(19,20)9-3-4-10-11(7-9)16-13(18)12(17)15-10/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFXGOPXYXDGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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